molecular formula C12H25Cl2N3O B2947311 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride CAS No. 1909319-76-1

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride

Cat. No.: B2947311
CAS No.: 1909319-76-1
M. Wt: 298.25
InChI Key: ULYHDQNVMFCVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride ( 1909319-76-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H25Cl2N3O and a molecular weight of 298.26 g/mol, this dihydrochloride salt offers enhanced solubility and stability for experimental use . The compound features a piperidin-4-one core, which is recognized in medicinal chemistry as a versatile scaffold and a potential pharmacophore due to its significant interaction with biological targets . Compounds within this structural class have been reported to exhibit a range of pharmacological activities in scientific literature, serving as key intermediates in the synthesis of more complex molecules and in preclinical research . This product is strictly intended for laboratory research and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request the available Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

1-[4-(piperidin-4-ylamino)piperidin-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c1-10(16)15-8-4-12(5-9-15)14-11-2-6-13-7-3-11;;/h11-14H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYHDQNVMFCVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reaction of 4-aminopiperidine with acetyl chloride to form the intermediate compound, which is then further reacted with another piperidine derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride:

General Information

  • IUPAC Name The IUPAC name for this compound is 1-(4-(piperidin-4-ylamino)piperidin-1-yl)ethan-1-one dihydrochloride .
  • InChI Code The InChI code is 1S/C12H23N3O.2ClH/c1-10(16)15-8-4-12(5-9-15)14-11-2-6-13-7-3-11;;/h11-14H,2-9H2,1H3;2*1H .
  • Hazard Statements This chemical has hazard statements H315, H319, and H335 .
  • Precautionary Statements Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Potential Research areas

While the search results do not specifically detail the applications of this compound, they do refer to research on related compounds that incorporate piperidine or piperidinyl moieties:

  • GPBA Agonist One study mentions a novel partial agonist of GPBA that reduces blood glucose levels in a murine glucose tolerance test . The compound contains a 2-oxo-2-(piperidin-1-yl)ethyl group .
  • Antimicrobial Activity Research indicates that some piperidin-4-yl compounds exhibit high antimicrobial activity against Gram-positive bacteria, including drug-resistant strains . For example, a compound showed antibacterial activity against Staphylococcus aureus and Enterococcus faecium at low concentrations .
  • PKB Inhibitors Piperidine derivatives have been explored as inhibitors of protein kinase B (Akt) . Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of PKB .

Mechanism of Action

The mechanism of action of 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name & ID Key Substituents Molecular Weight Applications Key Differences from Target Compound References
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride (Target) Piperidin-4-ylamino, dihydrochloride salt ~331.3* Pharmaceutical research (proposed) N/A N/A
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethan-1-one (Risperidone intermediate) 2,4-Difluorobenzoyl 297.3 Antipsychotic drug synthesis Aromatic fluorinated acyl group enhances CNS penetration
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (PK00698E-1) Aminomethyl, pyridinyl, dihydrochloride salt 292.2 R&D applications Pyridine ring introduces π-π stacking potential
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one Thiazol-isoxazolyl heterocycles ~428.5* Agricultural fungicide Bulky heterocycles confer antifungal activity
1-[4-(Dimethylamino)piperidin-1-yl]ethanone hydrochloride Dimethylamino 218.7 Discontinued (synthesis challenges) Tertiary amine reduces hydrogen-bonding capacity
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one 4-Chlorobenzoyl ~307.8* Life science research Chlorinated aryl group enhances lipophilicity

*Calculated based on molecular formula.

Functional Group Impact on Pharmacological Properties

  • Aromatic vs. Aliphatic Substituents: The 2,4-difluorobenzoyl group in the Risperidone intermediate (Table 1) increases lipophilicity, promoting blood-brain barrier penetration for CNS-targeted drugs . In contrast, the target compound’s aliphatic piperidinylamino group may favor peripheral targets.
  • Salt Form and Solubility :

    • Both the target compound and PK00698E-1 utilize dihydrochloride salts, which improve aqueous solubility compared to freebase analogs like 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethan-1-one .

Biological Activity

1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H20Cl2N4O
  • Molecular Weight : 303.22 g/mol

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of piperidine exhibit significant antimicrobial properties. For instance, studies indicate that various piperidine compounds display activity against both Gram-positive and Gram-negative bacteria. In vitro tests have revealed Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity Against
This compound0.0039 - 0.025S. aureus, E. coli
Other Piperidine DerivativesVariesVarious Bacteria

The mechanism of action for piperidine derivatives often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. The presence of electron-donating and electron-withdrawing groups on the piperidine ring significantly affects their antibacterial potency .

Study 1: Antibacterial Evaluation

A study conducted on a series of piperidine derivatives, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The results indicated that modifications on the piperidine structure could enhance antimicrobial activity, making it a candidate for further development in antibiotic therapies .

Study 2: Antifungal Properties

In addition to antibacterial properties, certain derivatives have shown antifungal activity against Candida albicans. The compound's structural modifications were found to influence its efficacy, with some variants exhibiting MIC values as low as 3.125 mg/mL against fungal strains .

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some piperidine derivatives show promising biological activity, they also require thorough investigation regarding their cytotoxicity and potential side effects in vivo .

Q & A

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • Ventilation: Work in a fume hood or well-ventilated area to prevent inhalation exposure. If inhaled, move to fresh air immediately .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
  • Storage: Store in a tightly sealed container, protected from light, in a cool, dry environment. Avoid contact with strong oxidizers .
  • Emergency Measures: Use eyewash stations and emergency showers. For ingestion, rinse mouth and seek medical attention .

Advanced: How can SHELX programs be applied in determining the crystal structure of this compound?

Answer:

  • Structure Solution: Use SHELXD for experimental phasing, particularly if heavy atoms are present. For small-molecule refinement, SHELXL is ideal for high-resolution data .
  • Refinement Strategy: Employ anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically using SHELXL’s HFIX command .
  • Validation: Cross-validate results with programs like PLATON to check for missed symmetry or twinning, which SHELX may not automatically detect .

Basic: What are the key physicochemical properties affecting solubility and reactivity?

Answer:

  • Hydrogen Bonding: The compound has 2 hydrogen bond donors and 2 acceptors (topological polar surface area: ~32.3 Ų), influencing solubility in polar solvents like DMSO or water .
  • Solubility Limitations: Limited solubility in aqueous buffers (<54.25 mg/mL in DMSO), necessitating sonication or co-solvents for biological assays .
  • Stability: Hydrolysis-prone under strongly acidic/basic conditions. Avoid prolonged exposure to high temperatures (>40°C) .

Advanced: What synthetic routes are available, and how can reaction conditions be optimized?

Answer:

  • Key Step: Piperidine ring functionalization via Mannich reactions or reductive amination. For example, acetylation of 4-aminopiperidine intermediates using acetyl chloride in dichloromethane .
  • Deprotection: Hydrolysis of acetyl groups with 6 M HCl under reflux (e.g., 12 hours at 110°C) yields the free amine, which is then dihydrochloridated .
  • Yield Optimization: Use anhydrous conditions and Lewis acids (e.g., AlCl₃) for acylation steps. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How to analyze structural data discrepancies when using different refinement software?

Answer:

  • Cross-Validation: Compare refinement metrics (R-factors, electron density maps) between SHELXL and alternative tools like Olex2 or Phenix. Discrepancies >5% suggest model errors .
  • Twinned Data: Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Validate with ROTAX (PLATON) to identify rotational pseudosymmetry .
  • Hydrogen Placement: Discrepancies in H-atom positions may arise from different geometric vs. neutron diffraction models. Use SHELXL’s "AFIX" constraints for consistency .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Answer:

  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Compare with reference spectra for piperidine derivatives .
  • NMR: ¹H NMR in D₂O: Piperidine protons appear at δ 1.5–3.0 ppm (multiplet). Acetyl groups show a singlet at δ 2.1 ppm .
  • Mass Spectrometry: ESI-MS in positive mode: Expected [M+H]⁺ at m/z 255.2 (free base), with isotopic clusters confirming Cl⁻ counterions .

Advanced: How to design derivatives for biological activity studies?

Answer:

  • Scaffold Modification: Introduce substituents at the piperidine nitrogen (e.g., alkylation or acylation) to modulate lipophilicity. Fluorine or methoxy groups enhance blood-brain barrier penetration .
  • Bioisosteres: Replace the acetyl group with sulfonyl or carbamate moieties to improve metabolic stability. Use boronate esters (e.g., pinacol ester) for Suzuki coupling .
  • Activity Testing: Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Validate cytotoxicity via MTT assays in HEK293 cells .

Basic: What storage conditions maintain compound stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • Light Sensitivity: Protect from UV light using amber glass vials .
  • Long-Term Stability: Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How to troubleshoot low yields in synthesis?

Answer:

  • Impurity Analysis: Use LC-MS to identify byproducts (e.g., over-acetylated intermediates). Optimize reaction stoichiometry (e.g., 1.2 eq. acetyl chloride) .
  • Solvent Effects: Switch from DCM to THF for better intermediate solubility. Add molecular sieves to scavenge water in moisture-sensitive steps .
  • Catalyst Screening: Test Pd/C or Raney Ni for reductive amination steps. Adjust H₂ pressure (1–3 atm) to minimize side reactions .

Basic: What hydrogen-bonding capabilities influence molecular interactions?

Answer:

  • Donor/Acceptor Count: 2 H-bond donors (NH groups) and 2 acceptors (ketone O, piperidine N) enable interactions with protein active sites (e.g., kinase hinge regions) .
  • Crystal Packing: Hydrogen bonds between NH and Cl⁻ counterions stabilize the lattice, as seen in related piperidine hydrochloride structures .
  • Solubility Impact: H-bonding with polar solvents (e.g., DMSO) enhances solubility, while nonpolar solvents (e.g., hexane) precipitate the compound .

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